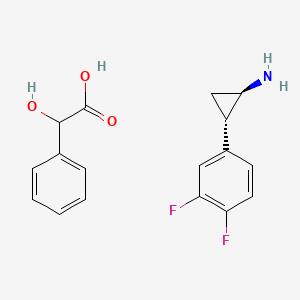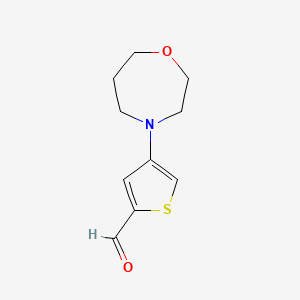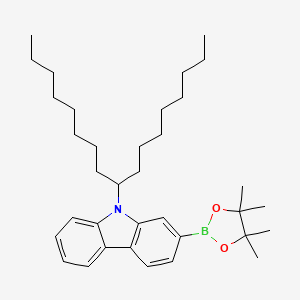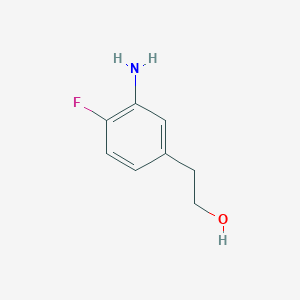
Boc-N-Me-D-Glu(OMe)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-N-Me-D-Glu(OMe)-OH: is a synthetic compound often used in peptide synthesis. It is a derivative of glutamic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is methylated. This compound is valuable in various fields, including chemistry, biology, and medicine, due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Boc-N-Me-D-Glu(OMe)-OH typically involves the protection of the amino group of glutamic acid with a Boc group and the methylation of the carboxyl group. The process may include:
Protection of the Amino Group: The amino group of glutamic acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Methylation of the Carboxyl Group: The carboxyl group is methylated using methanol and a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers can streamline the process.
Análisis De Reacciones Químicas
Types of Reactions:
Hydrolysis: Boc-N-Me-D-Glu(OMe)-OH can undergo hydrolysis to remove the Boc protecting group, yielding the free amino acid.
Substitution Reactions: The compound can participate in substitution reactions, where the Boc group is replaced with other protecting groups or functional groups.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Substitution: Various reagents depending on the desired substitution, such as trifluoroacetic acid for Boc removal.
Major Products:
Deprotected Amino Acid: Resulting from hydrolysis.
Substituted Derivatives: Resulting from substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Chemical Probes: Utilized in the development of chemical probes for studying biological processes.
Biology:
Enzyme Studies: Employed in studies of enzyme-substrate interactions.
Protein Engineering: Used in the design and synthesis of modified proteins.
Medicine:
Drug Development: Investigated for potential therapeutic applications.
Biomarker Discovery: Used in the identification of biomarkers for diseases.
Industry:
Biotechnology: Applied in the production of biotechnological products.
Pharmaceuticals: Used in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of Boc-N-Me-D-Glu(OMe)-OH depends on its application. In peptide synthesis, it acts as a protected amino acid, allowing for selective reactions at specific sites. The Boc group protects the amino group from unwanted reactions, while the methyl ester protects the carboxyl group.
Comparación Con Compuestos Similares
Boc-D-Glu(OMe)-OH: Similar structure but without the methylation of the amino group.
Fmoc-N-Me-D-Glu(OMe)-OH: Uses a different protecting group (Fmoc) instead of Boc.
Boc-L-Glu(OMe)-OH: The L-isomer of the compound.
Uniqueness: Boc-N-Me-D-Glu(OMe)-OH is unique due to its specific protecting groups and methylation, which provide stability and reactivity in peptide synthesis. Its structure allows for selective reactions, making it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C12H21NO6 |
|---|---|
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
(2R)-5-methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H21NO6/c1-12(2,3)19-11(17)13(4)8(10(15)16)6-7-9(14)18-5/h8H,6-7H2,1-5H3,(H,15,16)/t8-/m1/s1 |
Clave InChI |
ZKNHSXSCXRYJHZ-MRVPVSSYSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N(C)[C@H](CCC(=O)OC)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C(CCC(=O)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B13150260.png)



![2-[(3-Bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B13150282.png)





![5-Ethyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13150321.png)
